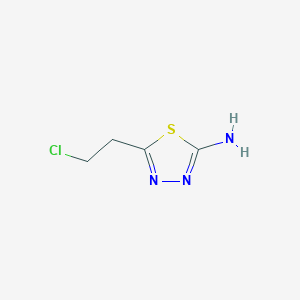

5-(2-Chloroethyl)-1,3,4-Thiadiazol-2-Amine

Description

5-(2-Chloroethyl)-1,3,4-thiadiazol-2-amine is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a 2-chloroethyl group at position 5 and an amine group at position 2. Thiadiazoles are known for their diverse pharmacological activities, including anticancer, antimicrobial, and anticonvulsant properties . Synthesis typically involves reactions with chloroacetyl chloride and amines under controlled conditions, as seen in analogous compounds .

Properties

IUPAC Name |

5-(2-chloroethyl)-1,3,4-thiadiazol-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6ClN3S/c5-2-1-3-7-8-4(6)9-3/h1-2H2,(H2,6,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGIWQRDVHNRICP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCl)C1=NN=C(S1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6ClN3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

147397-31-7 | |

| Record name | 5-(2-chloroethyl)-1,3,4-thiadiazol-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Chloroethyl)-1,3,4-Thiadiazol-2-Amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of thiosemicarbazide with chloroacetic acid, followed by cyclization in the presence of a dehydrating agent. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or acetonitrile.

Industrial Production Methods

In an industrial setting, the production of 5-(2-Chloroethyl)-1,3,4-Thiadiazol-2-Amine may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

5-(2-Chloroethyl)-1,3,4-Thiadiazol-2-Amine can undergo various types of chemical reactions, including:

Substitution Reactions: The chloroethyl group can be substituted by nucleophiles such as amines or thiols.

Oxidation Reactions: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.

Reduction Reactions: The compound can be reduced to form different amine derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium azide, thiols, and primary amines. These reactions typically occur under mild conditions with solvents like ethanol or dichloromethane.

Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are used under controlled temperatures.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed, often in anhydrous solvents.

Major Products

The major products formed from these reactions include substituted thiadiazoles, sulfoxides, sulfones, and various amine derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

The compound is primarily explored as an intermediate in the synthesis of pharmaceutical agents. It has shown potential anticancer, antimicrobial, and antiviral activities:

- Anticancer Activity : Research indicates that derivatives of 1,3,4-thiadiazole exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds derived from 5-(2-Chloroethyl)-1,3,4-Thiadiazol-2-Amine have demonstrated growth inhibitory activity against breast cancer MCF-7 cells with IC50 values as low as 0.28 µg/mL . These compounds are believed to induce apoptosis and block the cell cycle at specific phases.

- Antimicrobial Properties : The 2-amino-1,3,4-thiadiazole moiety has been recognized for its antimicrobial properties. Several derivatives have shown higher activity against bacterial strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values around 25 µg/mL .

Agriculture

5-(2-Chloroethyl)-1,3,4-Thiadiazol-2-Amine is being investigated for its potential use in agrochemicals. Its chemical structure allows for the development of novel herbicides and fungicides that can effectively control agricultural pests while minimizing environmental impact.

Materials Science

In materials science, this compound is being studied for its role in synthesizing advanced materials such as polymers and nanomaterials. The unique chemical properties of 5-(2-Chloroethyl)-1,3,4-Thiadiazol-2-Amine enable the creation of materials with tailored characteristics suitable for various industrial applications.

Anticancer Agents

A study focusing on the synthesis of 1-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-3-phenylurea derivatives revealed promising anticancer activities. Compounds with specific substitutions (e.g., 2-F and 4-Cl) showed significant potency against HeLa cells with IC50 values ranging from 0.37 to 0.95 µM . Flow cytometry analysis indicated that these compounds effectively induced apoptotic cell death.

Antimicrobial Studies

Research highlighted the synthesis of various derivatives of 2-amino-1,3,4-thiadiazole that exhibited considerable antimicrobial activity. For example, chlorinated derivatives showed effective inhibition against E. coli and antifungal activity against Aspergillus niger at MIC values of 25 µg/mL . These findings suggest that modifications to the thiadiazole ring can enhance biological activity.

Mechanism of Action

The mechanism of action of 5-(2-Chloroethyl)-1,3,4-Thiadiazol-2-Amine involves its interaction with biological molecules. The chloroethyl group can form covalent bonds with nucleophilic sites in proteins and DNA, leading to the inhibition of essential biological processes. This compound can also interfere with enzyme activity by binding to active sites, thereby disrupting metabolic pathways.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological and chemical properties of 1,3,4-thiadiazol-2-amine derivatives are highly dependent on substituents at position 3. Key analogues include:

Halogen-Substituted Derivatives

- 5-Chloro-1,3,4-thiadiazol-2-amine: Simpler structure with a chlorine atom at position 4.

- 5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-amine : Aryl substitution enhances planarity and π-π stacking, improving interactions with biological targets. Demonstrated cytotoxicity in cancer cell lines (IC₅₀: 1.28 µg/mL against MCF7) .

Alkyl/Aryl-Substituted Derivatives

- 5-(4-Methylphenyl)-1,3,4-thiadiazol-2-amine : Hydrophobic methylphenyl group increases lipophilicity, aiding membrane penetration. Marketed for applications in agrochemicals due to fungicidal activity .

- 5-(3,4-Dichlorobenzyl)-1,3,4-thiadiazol-2-amine : Bulky substituents improve binding to neurological targets. Showed potent anticonvulsant activity (ED₅₀: 20.11 mg/kg in MES test) .

Complex Substituents

- 5-(Trichloromethyl)-1,3,4-thiadiazol-2-amine : Electron-withdrawing trichloromethyl group enhances electrophilicity, leading to high reactivity in nucleophilic environments. Synthesized in 97.3% yield via oxidative cyclodehydration .

- Synthesis parallels methods for chloroacetyl derivatives .

Key Findings :

- Aryl substituents (e.g., fluorophenyl, dichlorobenzyl) enhance target specificity and potency in cancer and neurological applications .

- Electron-withdrawing groups (e.g., trichloromethyl) improve synthetic yields but may reduce bioavailability due to high reactivity .

Challenges :

Biological Activity

5-(2-Chloroethyl)-1,3,4-thiadiazol-2-amine is a compound belonging to the thiadiazole family, which has garnered attention for its diverse biological activities, particularly in anticancer research. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and efficacy against various cancer cell lines.

Chemical Structure and Properties

The molecular formula for 5-(2-Chloroethyl)-1,3,4-thiadiazol-2-amine is CHClNS. Its structure consists of a thiadiazole ring substituted with a chloroethyl group, which is crucial for its biological activity. The presence of chlorine is noted to enhance the compound's reactivity and biological efficacy.

Synthesis

The synthesis of 5-(2-Chloroethyl)-1,3,4-thiadiazol-2-amine involves several chemical reactions that typically start from 1,3,4-thiadiazole derivatives. A common method includes the chlorination of an amine precursor followed by the introduction of the chloroethyl group. The synthetic pathway can be summarized as follows:

- Starting Material : 1,3,4-thiadiazole.

- Chlorination : Reaction with chlorinating agents to introduce chlorine.

- Substitution : Reaction with chloroethyl derivatives to form the final compound.

Anticancer Activity

Numerous studies have reported the anticancer properties of 5-(2-Chloroethyl)-1,3,4-thiadiazol-2-amine and its derivatives. The compound exhibits significant cytotoxic effects against various cancer cell lines:

- MCF-7 (Breast Cancer) : The compound showed an IC value of approximately 0.28 µg/mL, indicating potent growth inhibition .

- HepG2 (Liver Cancer) : In vitro studies demonstrated significant cytotoxicity with IC values comparable to established chemotherapeutic agents .

- HCT116 (Colon Cancer) : The compound displayed effective antiproliferative activity with GI values in the range of 0.74–10.0 µg/mL .

The mechanism by which 5-(2-Chloroethyl)-1,3,4-thiadiazol-2-amine exerts its anticancer effects involves several pathways:

- Induction of Apoptosis : Studies indicate that this compound can induce apoptotic cell death in cancer cells through mitochondrial pathways .

- Cell Cycle Arrest : It has been observed that treatment with this compound can lead to cell cycle arrest at the G2/M phase, preventing cancer cells from proliferating .

- Inhibition of Tubulin Polymerization : Molecular docking studies suggest that 5-(2-Chloroethyl)-1,3,4-thiadiazol-2-amine interacts with tubulin, inhibiting its polymerization and thereby disrupting mitotic spindle formation .

In Vivo Studies

In vivo studies using tumor-bearing mice models have demonstrated that 5-(2-Chloroethyl)-1,3,4-thiadiazol-2-amine effectively targets sarcoma cells. Radioactive tracing studies confirmed its selective accumulation in tumor tissues compared to normal tissues .

Comparative Analysis

A comparative analysis of various thiadiazole derivatives showed that those containing halogen substituents like chlorine exhibited enhanced anticancer activity compared to their non-halogenated counterparts . This highlights the importance of structural modifications in optimizing therapeutic efficacy.

Summary Table of Biological Activities

| Cell Line | IC (µg/mL) | Mechanism |

|---|---|---|

| MCF-7 | 0.28 | Apoptosis induction |

| HepG2 | Not specified | Cell cycle arrest |

| HCT116 | 0.74 - 10.0 | Tubulin polymerization inhibition |

Q & A

Q. What are the established synthetic routes for 5-(2-Chloroethyl)-1,3,4-Thiadiazol-2-Amine, and how do reaction conditions influence yield?

Methodological Answer: The synthesis of chloroethyl-substituted 1,3,4-thiadiazoles typically involves cyclization reactions or functionalization of pre-formed thiadiazole cores. For example, analogous compounds like 5-[(2-chloroethyl)thio]-1,3,4-thiadiazole-2-thiol (CAS 142826-71-9) are synthesized via nucleophilic substitution using chloroethyl halides and thiol-containing intermediates . Reaction optimization (e.g., solvent choice, temperature, and catalyst) is critical: triethylamine is often used as a base to deprotonate thiol groups, while chloroacetyl chloride may act as an electrophile . Ultrasound-assisted synthesis, as demonstrated for related thiadiazoles, can enhance reaction efficiency by reducing time and improving yields compared to traditional reflux methods .

Q. How is the crystal structure of 5-(2-Chloroethyl)-1,3,4-Thiadiazol-2-Amine characterized?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural elucidation. For similar compounds (e.g., 5-(2,4-dichlorophenoxymethyl)-1,3,4-thiadiazol-2-amine), SC-XRD revealed bond lengths, angles, and intermolecular interactions (e.g., N–H⋯N hydrogen bonds stabilizing the lattice) . Data refinement using SHELXL software (part of the SHELX suite) ensures precise determination of molecular geometry and thermal displacement parameters . Dihedral angles between the thiadiazole ring and substituents (e.g., ~21.5° for a dichlorophenyl derivative) provide insights into steric and electronic effects .

Q. What spectroscopic techniques are used to validate the purity and identity of this compound?

Methodological Answer:

- NMR Spectroscopy: H and C NMR confirm substituent integration and electronic environments. For example, amine protons in thiadiazoles typically resonate at δ 5–7 ppm .

- IR Spectroscopy: Stretching frequencies for N–H (3200–3400 cm) and C–S (600–800 cm) bonds are diagnostic .

- Mass Spectrometry: High-resolution MS (HRMS) verifies molecular weight. For instance, 5-(methylthio)-1,3,4-thiadiazol-2-amine (CHNS) has a molecular ion peak at m/z 147 .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) resolve contradictions in experimental data for this compound?

Methodological Answer: Density functional theory (DFT) calculations reconcile discrepancies between observed and predicted properties. For 5-(4-chlorophenyl)-1,3,4-thiadiazol-2-amine, DFT optimized geometries matched SC-XRD data (bond lengths within 0.006 Å), validating experimental observations . Computational UV-Vis studies also explain solvent-dependent absorption bands by modeling solvatochromic effects . When experimental NMR or IR data conflict with literature, time-dependent DFT (TD-DFT) or vibrational frequency calculations identify overlooked conformational dynamics .

Q. What strategies are employed to analyze the biological activity of 5-(2-Chloroethyl)-1,3,4-Thiadiazol-2-Amine against parasitic targets?

Methodological Answer:

- In vitro Assays: Compounds are screened against Trypanosoma cruzi or Leishmania cultures at varying concentrations (e.g., 3.1–12.5 mmol L) to determine IC values. Nitrofuran-containing thiadiazoles show >95% inhibition at 6.2 mmol L .

- Mechanistic Studies: Molecular docking predicts binding to parasitic enzymes (e.g., trypanothione reductase). Thiadiazole derivatives disrupt redox balance via nitro group reduction, generating cytotoxic radicals .

- Structure-Activity Relationships (SAR): Modifying the chloroethyl group’s position or replacing it with benzylthio moieties (e.g., 5-(benzylthio) derivatives) enhances lipophilicity and membrane permeability .

Q. How do synthesis method variations (e.g., ultrasound vs. conventional heating) impact the compound’s physicochemical properties?

Methodological Answer: Ultrasound-assisted synthesis reduces reaction time (e.g., from 5 h to 1 h) and improves yields (>20% increase) by enhancing mass transfer and cavitation effects. For 5-(benzylthio)-1,3,4-thiadiazol-2-amine, sonication produced purer crystals with fewer side products compared to thermal methods . However, aggressive sonication may degrade heat-sensitive intermediates, requiring optimization of power and frequency.

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activities of structurally similar thiadiazoles?

Methodological Answer:

- Control Experiments: Verify compound purity via HPLC and elemental analysis to rule out impurities skewing bioactivity .

- Standardized Protocols: Use consistent parasite strains and assay conditions (e.g., incubation time, pH) to minimize variability .

- Meta-Analysis: Compare data across studies while accounting for substituent effects. For example, chloroethyl groups may enhance cytotoxicity but reduce solubility, altering apparent activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.